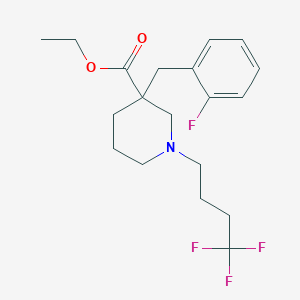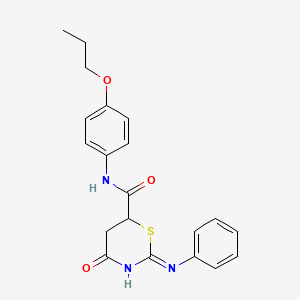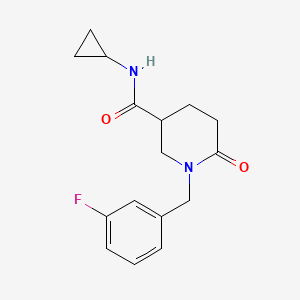![molecular formula C25H26N2O5S B6058779 ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as E2B, and it is a synthetic peptide that has been developed for use in research studies. E2B is a potent inhibitor of the protease enzyme, which is involved in various biological processes.
Mécanisme D'action
E2B exerts its inhibitory effect on the protease enzyme by binding to the active site of the enzyme. The sulfonamide group of E2B forms a hydrogen bond with the catalytic residue of the protease enzyme, while the benzyl group of E2B interacts with the hydrophobic pocket of the enzyme. This binding prevents the protease enzyme from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that E2B is a potent inhibitor of the protease enzyme, with an IC50 value in the nanomolar range. E2B has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, E2B has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of E2B is its potency as a protease inhibitor. E2B has been shown to be more potent than other protease inhibitors such as saquinavir and indinavir. In addition, E2B has a high selectivity for the protease enzyme, with minimal off-target effects. However, one of the limitations of E2B is its high cost and limited availability, which may hinder its widespread use in research studies.
Orientations Futures
There are several future directions for the use of E2B in scientific research. One potential application is in the development of new therapeutic agents for the treatment of viral infections such as HIV-1 and HCV. E2B could also be used in the study of protein-protein interactions and the development of new drug targets. Finally, E2B could be used in the study of protease enzyme activity in various biological processes, such as blood coagulation and inflammation.
Conclusion
In conclusion, E2B is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. E2B is a potent inhibitor of the protease enzyme, and it has been used in various scientific research studies. The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. E2B has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the use of E2B in scientific research, including the development of new therapeutic agents and the study of protease enzyme activity in various biological processes.
Méthodes De Synthèse
The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. The process begins with the protection of the carboxylic acid group of benzoic acid with ethyl ester. The amine group of glycine is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then coupled with the protected benzoic acid using a coupling agent such as HATU. The Boc group is then removed using an acid such as trifluoroacetic acid (TFA), and the sulfonamide group is introduced using a sulfonyl chloride. Finally, the ethyl ester group is deprotected using an acid such as hydrochloric acid to yield E2B.
Applications De Recherche Scientifique
E2B has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of E2B is in the field of protease inhibition. E2B has been shown to be a potent inhibitor of the protease enzyme, which is involved in various biological processes such as blood coagulation, inflammation, and viral replication. E2B has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Propriétés
IUPAC Name |
ethyl 2-[[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)22-10-5-6-11-23(22)26-24(28)17-27(20-9-7-8-19(3)16-20)33(30,31)21-14-12-18(2)13-15-21/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIRMSUVHWYBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorophenyl)piperazine](/img/structure/B6058696.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B6058706.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)